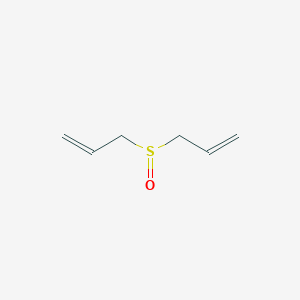

Diallyl sulfoxide

描述

Diallyl sulfoxide, also known as 3,3’-sulfonylbis(1-propene), is an organosulfur compound derived from garlic and other plants in the genus Allium. It is a clear, yellowish liquid with a strong garlic odor. This compound is known for its various biological activities, including antimicrobial, anticancer, and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions

Diallyl sulfoxide can be synthesized through the oxidation of diallyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of diallylsulphone .

Industrial Production Methods

Industrial production of diallylsulphone often involves the extraction of diallyl sulfide from garlic, followed by its oxidation to diallylsulphone. The extraction process can be performed using steam distillation, organic solvent extraction, or supercritical CO2 extraction .

化学反应分析

Types of Reactions

Diallyl sulfoxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to diallyl sulfide under specific conditions.

Substitution: This compound can participate in substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Diallyl sulfide.

Substitution: Compounds with different functional groups replacing the sulfone group.

科学研究应用

Chemical Applications

Diallyl sulfoxide is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to serve as a precursor for other sulfur-containing compounds. The compound's sulfoxide group imparts stability and reactivity that are advantageous in synthetic pathways.

Key Uses:

- Organic Synthesis: Acts as a reagent in various chemical reactions.

- Precursor Production: Used in synthesizing other organosulfur compounds, enhancing the diversity of chemical libraries for research and industrial applications.

Biological Applications

In biological research, this compound has been studied for its antimicrobial and anticancer properties. Its interaction with biological systems reveals potential therapeutic benefits.

Mechanism of Action:

- Enzyme Interaction: this compound selectively inhibits cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of numerous xenobiotics. This inhibition may protect against oxidative stress and inflammation by reducing reactive oxygen species (ROS) production.

- Cellular Effects: Research indicates that DASO can modulate cell signaling pathways, influencing gene expression and cellular metabolism. It has shown promise in reducing pro-inflammatory responses in various cell types.

Case Studies:

- A study demonstrated that this compound treatment lowered blood pressure and improved endothelial function in hypertensive rats.

- Another investigation highlighted its anticancer effects, suggesting that DASO could be a potential adjuvant therapy for cancer treatment by targeting specific metabolic pathways .

Medical Applications

This compound is being explored for its potential therapeutic effects across several medical conditions.

Potential Therapeutic Uses:

- Cardiovascular Diseases: Its ability to improve endothelial function suggests a role in cardiovascular health.

- Cancer Therapy: Ongoing research is investigating its efficacy as an anticancer agent, particularly in combination with other treatments to enhance efficacy and reduce toxicity .

- Hepatoprotection: this compound has been shown to mitigate hepatotoxicity induced by substances like alcohol and acetaminophen by inhibiting CYP2E1 activity .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and other chemicals. Its properties make it suitable for various applications in material science.

Industrial Uses:

- Polymer Production: Serves as a building block for synthesizing novel polymer materials.

- Chemical Manufacturing: Employed in processes requiring stable organosulfur compounds.

作用机制

Diallyl sulfoxide exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

相似化合物的比较

Similar Compounds

- Diallyl sulfide

- Diallyl disulfide

- Diallyl trisulfide

Uniqueness

Diallyl sulfoxide is unique due to its sulfone group, which imparts different chemical and biological properties compared to its sulfide and disulfide counterparts. It has a higher oxidation state, making it more stable and less reactive than diallyl sulfide and diallyl disulfide .

生物活性

Diallyl sulfoxide (DASO) is a sulfur-containing compound derived from garlic, specifically formed through the oxidation of diallyl sulfide. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is part of a group of organosulfur compounds found in garlic, which also includes diallyl sulfide (DAS) and diallyl sulfone (DASO₂). These compounds are metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2E1. This metabolic pathway is crucial for understanding their biological effects, particularly in relation to chemical toxicity and carcinogenesis.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. Research indicates that DASO exhibits protective effects against chemically induced tumors in various animal models. The mechanisms through which DASO exerts its anticancer effects include:

- Inhibition of Carcinogen Activation : DASO has been shown to inhibit the bioactivation of certain carcinogens, thereby reducing tumor incidence. For instance, it has been reported to inhibit the activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent lung carcinogen .

- Induction of Antioxidant Enzymes : Studies have demonstrated that DASO can enhance the expression and activity of several antioxidant enzymes, including glutathione S-transferase (GST) and superoxide dismutase (SOD), thus mitigating oxidative stress in cells .

- Gene Regulation : DASO treatment has been associated with increased transcription of genes involved in nucleotide excision repair and apoptosis, suggesting a multifaceted role in cancer prevention and treatment .

Case Study: Protective Effects Against DNA Damage

In a study involving human breast epithelial cells, DASO was found to significantly reduce DNA damage induced by chemical agents. The treatment resulted in upregulation of genes associated with DNA repair mechanisms, underscoring its potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Research indicates that it can effectively inhibit the growth of various pathogens, including Aggregatibacter actinomycetemcomitans, a bacterium associated with periodontal disease. Key findings include:

- Inhibition of Biofilm Formation : DASO demonstrated significant reduction in biofilm formation by A. actinomycetemcomitans, which is critical for its pathogenicity .

- Mechanism of Action : The antimicrobial effects are believed to be linked to alterations in bacterial cell membrane integrity and disruption of metabolic processes within the bacteria .

Antioxidant Activity

The antioxidant properties of this compound are well-documented. It has been shown to modulate oxidative stress responses through:

- Nrf2 Pathway Activation : DASO activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes and protection against oxidative damage .

- Reduction of Reactive Oxygen Species (ROS) : Studies indicate that DASO treatment can decrease ROS levels in cells exposed to oxidative stressors, thereby enhancing cellular resilience .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

属性

IUPAC Name |

3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGIHYNABFJESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931203 | |

| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-63-3 | |

| Record name | Diallyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIALLYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。